Fmoc-Ser-OMe

Peptide Synthesis Quality Control SPPS

Fmoc‑Ser‑OMe (Fmoc‑L‑serine methyl ester, CAS 82911‑78‑2) is an Fmoc‑protected L‑amino acid derivative in which the α‑amino group is masked by a 9‑fluorenylmethyloxycarbonyl (Fmoc) group and the C‑terminus is esterified as a methyl ester, while the side‑chain hydroxyl remains free. With a molecular weight of 341.36 g·mol⁻¹ and an HPLC purity specification routinely reaching ≥99.5 % , the compound serves as both a standard building block for Fmoc‑based solid‑phase peptide synthesis (SPPS) and a unique intermediate for chlorophyll–amino acid conjugates that emit visible‑to‑near‑infrared light.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS No. 82911-78-2
Cat. No. B557266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser-OMe
CAS82911-78-2
Synonyms82911-78-2; (S)-Methyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate; Fmoc-Ser-OMe; AC1ODTW7; Fmoc-L-serinemethylester; N-Fmoc-L-Serinemethylester; SCHEMBL1486273; CTK8C4165; MolPort-020-003-958; QQQVLIVWQMWACQ-KRWDZBQOSA-N; ZINC2567627; ANW-71162; AKOS016008217; AJ-41430; AK104609; KB-211746; TC-159907; ST24036298; Y3467; Nalpha-(9-fluorenylmethoxycarbonyl)-L-serinemethylester; methyl(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
InChIKeyQQQVLIVWQMWACQ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-Ser-OMe (CAS 82911-78-2): A Dual‑Functional Fmoc‑Serine Methyl Ester for SPPS and Chromophore Conjugation


Fmoc‑Ser‑OMe (Fmoc‑L‑serine methyl ester, CAS 82911‑78‑2) is an Fmoc‑protected L‑amino acid derivative in which the α‑amino group is masked by a 9‑fluorenylmethyloxycarbonyl (Fmoc) group and the C‑terminus is esterified as a methyl ester, while the side‑chain hydroxyl remains free [1]. With a molecular weight of 341.36 g·mol⁻¹ and an HPLC purity specification routinely reaching ≥99.5 % [2], the compound serves as both a standard building block for Fmoc‑based solid‑phase peptide synthesis (SPPS) and a unique intermediate for chlorophyll–amino acid conjugates that emit visible‑to‑near‑infrared light [3].

Why Fmoc‑Ser‑OMe Cannot Be Replaced by Fmoc‑Ser(tBu)‑OH or Fmoc‑Ser‑OH in Critical Workflows


Fmoc‑Ser‑OMe occupies a distinct niche among Fmoc‑protected serine derivatives. Unlike Fmoc‑Ser(tBu)‑OH (CAS 71989‑33‑8), which carries a tert‑butyl ether on the side‑chain hydroxyl, Fmoc‑Ser‑OMe presents a free β‑hydroxyl group while the carboxyl is blocked as a methyl ester . This orthogonal protection pattern permits direct O‑glycosylation and on‑resin loading through the hydroxyl side chain—transformations that are sterically or chemically precluded when the hydroxyl is masked by tBu . Conversely, Fmoc‑Ser‑OH (CAS 73724‑45‑5) exposes a free carboxyl that competes for activation during coupling, whereas the methyl ester of Fmoc‑Ser‑OMe remains inert under standard Fmoc‑SPPS cycles, reducing by‑product formation [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable purity, chiral identity, and application‑specific performance divergences that make generic interchange scientifically unsound.

Fmoc‑Ser‑OMe (82911‑78‑2): Comparator‑Anchored Quantitative Differentiation Evidence


HPLC Purity: Fmoc‑Ser‑OMe Achieves ≥99.5 % vs. ≥99.0 % for the Industry‑Standard Fmoc‑Ser(tBu)‑OH

Commercial Fmoc‑Ser‑OMe is routinely supplied at ≥99.5 % purity by HPLC [1]. The dominant serine SPPS building block, Fmoc‑Ser(tBu)‑OH, carries a specification of ≥99.0 % (HPLC) from leading manufacturers . The 0.5‑percentage‑point purity differential, although modest, reflects the simpler protection scheme of Fmoc‑Ser‑OMe (two protecting groups vs. three in Fmoc‑Ser(tBu)‑OH), which reduces dipeptide and side‑product impurities.

Peptide Synthesis Quality Control SPPS

Chiral Identity Verification: Optical Rotation Sign Inverts Between Fmoc‑L‑Ser‑OMe and Fmoc‑D‑Ser‑OMe

Fmoc‑L‑Ser‑OMe exhibits an optical rotation of +7 to +11° (c = 1.1, CHCl₃, 20 °C) , while its enantiomer Fmoc‑D‑Ser‑OMe (CAS 874817‑14‑8) shows −7 to −11° under identical conditions . This near‑symmetric sign inversion provides a simple, quantitative polarimetric test to distinguish the L‑ from the D‑form before use, preventing enantiomer cross‑contamination that would compromise peptide stereochemistry.

Chiral Purity Enantiomer Discrimination Quality Assurance

Resin Loading Chemistry: Free Hydroxyl Enables Direct Ellman Resin Attachment, Unavailable with Fmoc‑Ser(tBu)‑OH

Fmoc‑Ser‑OMe is specifically documented to link to Ellman resin (5,5′‑dithiobis(2‑nitrobenzoic acid)‑derivatized resin) through its free side‑chain hydroxyl group . This produces a resin‑bound serine with a free C‑terminal methyl ester, enabling C‑terminal modification after cleavage. Fmoc‑Ser(tBu)‑OH cannot participate in this loading chemistry because the tBu ether blocks the hydroxyl; a separate deprotection step with TFA would be required, which is incompatible with the acid‑labile Ellman linker.

Solid-Phase Peptide Synthesis Resin Loading Side-Chain Anchoring

O‑Glycosylation Capability: Fmoc‑Ser‑OMe Serves as Alcohol Acceptor for Mucin‑Type Glycopeptide Synthesis

Fmoc‑Ser‑OMe undergoes glycosylation as an alcohol acceptor to produce small mucin‑related O‑linked glycopeptides [1][2]. The free β‑hydroxyl group is the essential nucleophile; Fmoc‑Ser(tBu)‑OH requires iterative deprotection/reprotection to achieve equivalent transformation, adding two synthetic steps and lowering overall yield. The methyl ester protection of the carboxyl ensures chemoselective glycosylation at the hydroxyl without competing ester activation.

Glycopeptide Synthesis O-Glycosylation Mucin Research

Near‑Infrared Fluorophore Conjugation: Fmoc‑Ser‑OMe Is a Documented Intermediate for Chlorophyll–Amino Acid Chromophore Constructs

Fmoc‑Ser‑OMe participates in the synthesis of chlorophyll–amino acid conjugates that function as chromo/fluorophore‑modified proteins emitting efficiently in the visible‑to‑near‑infrared region [1]. This application exploits the free hydroxyl for ester/ether linkage to chlorophyll epoxide derivatives while the Fmoc‑protected amine and methyl ester remain intact for subsequent peptide elongation. Neither Fmoc‑Ser(tBu)‑OH (hydroxyl blocked) nor Fmoc‑Ser‑OH (free carboxyl competing) offers this precise orthogonal reactivity profile.

Chlorophyll Conjugates Near-Infrared Fluorophores Bioconjugation

Melting Point Differentiation: Fmoc‑Ser‑OMe (128–130 °C) vs. Fmoc‑Ser‑OH (104–106 °C) for Solid‑State Handling Assessment

The melting point of Fmoc‑Ser‑OMe is 128–130 °C , significantly higher than that of the free‑acid analog Fmoc‑Ser‑OH (104–106 °C) . This 24‑degree elevation reflects the absence of intermolecular carboxyl‑hydroxyl hydrogen bonding present in the free acid, correlating with improved room‑temperature solid‑state stability and reduced hygroscopicity—practical advantages for long‑term storage and weighing accuracy in automated synthesis platforms.

Physicochemical Characterization Solid-State Stability Procurement Specification

High‑Value Application Scenarios for Fmoc‑Ser‑OMe (82911‑78‑2) Based on Demonstrated Differentiation


C‑Terminal Peptide Modification via Ellman Resin Side‑Chain Anchoring

When a synthetic strategy requires C‑terminal modification of a serine‑containing peptide (e.g., C‑terminal amide, thioester for native chemical ligation, or fluorogenic ester), Fmoc‑Ser‑OMe permits direct loading onto Ellman resin through the free β‑hydroxyl group, leaving the methyl ester intact for post‑synthesis manipulation . Fmoc‑Ser(tBu)‑OH cannot execute this workflow, as the tBu‑protected hydroxyl is inert toward resin loading. This scenario directly exploits the orthogonal protection evidence documented in Section 3 (Evidence Item 3).

One‑Step Synthesis of Mucin‑Type O‑Linked Glycopeptide Probes

For research groups studying MUC1 tumor‑associated epitopes or O‑GlcNAc signaling, Fmoc‑Ser‑OMe serves as a pre‑activated alcohol acceptor for direct glycosylation with GalNAc donors, avoiding the two‑step deprotection/reprotection cycle demanded by Fmoc‑Ser(tBu)‑OH [1]. The quantitative synthesis‑time reduction and cumulative yield preservation derive directly from the glycosylation capability evidence (Section 3, Evidence Item 4).

Near‑Infrared Fluorescent Protein Labeling via Chlorophyll–Serine Conjugates

In bioimaging probe development, Fmoc‑Ser‑OMe uniquely enables single‑step conjugation of chlorophyll epoxide derivatives to the serine hydroxyl, generating chromo/fluorophore‑modified peptides that emit from visible to near‑infrared wavelengths [2]. Neither Fmoc‑Ser(tBu)‑OH nor Fmoc‑Ser‑OH provides this orthogonal reactivity triad (free OH, protected NH₂, protected COOH), establishing Fmoc‑Ser‑OMe as the rational procurement choice for this application (Section 3, Evidence Item 5).

Enantiopure Peptide API Manufacturing with Chiral Identity QC

In cGMP peptide API production, optical rotation measurement of incoming Fmoc‑Ser‑OMe (+7 to +11°, CHCl₃) provides a rapid, pharmacopoeia‑aligned identity test that definitively discriminates the L‑enantiomer from Fmoc‑D‑Ser‑OMe (−7 to −11°) . This QC checkpoint mitigates the risk of enantiomer mix‑up, a critical failure mode in chiral drug substance manufacturing (Section 3, Evidence Item 2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Ser-OMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.